6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
Description
Properties
IUPAC Name |
6-ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-4-29-18-7-10-21-20(15-18)23(26-13-11-25(3)12-14-26)22(16-24-21)30(27,28)19-8-5-17(2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZJRWZLIMYAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy, methylbenzenesulfonyl, and methylpiperazinyl groups. Common reagents used in these reactions include ethyl iodide, p-toluenesulfonyl chloride, and N-methylpiperazine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Substituent-Based Comparisons
Table 1: Key Structural and Functional Comparisons
Notes:
- *Molecular weight calculated based on substituent contributions.
- The 4-methylpiperazin-1-yl group in the target compound likely confers superior aqueous solubility compared to non-piperazine analogs like or .
- The 4-methylbenzenesulfonyl group may enhance target binding compared to methylsulfonyl or methoxy groups .
Physicochemical Properties
- Solubility: Piperazine-containing quinolines (e.g., ) exhibit higher solubility in polar solvents due to the basic nitrogen in piperazine. The ethoxy and sulfonyl groups in the target compound may balance lipophilicity and solubility .
- Thermal Stability: Sulfonyl-containing quinolines (e.g., ) typically show higher melting points (>200°C) compared to methoxy or methyl derivatives .
Biological Activity
6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. Its unique structural features, including an ethoxy group, a methylpiperazinyl group, and a methylbenzenesulfonyl group, contribute to its potential as a therapeutic agent in medicinal chemistry.
Research indicates that this compound exhibits biological activity primarily through enzyme inhibition. Its mechanism likely involves binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. This action may involve blocking substrate binding or altering signaling pathways, making it a candidate for further investigation in drug discovery related to conditions like cancer and infectious diseases.
Antimicrobial Properties
One of the significant areas of research is the compound's anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Studies have shown that derivatives of this compound exhibit promising results with determined inhibitory concentrations (IC50 and IC90), indicating effective bacterial growth inhibition.
| Compound | IC50 (µM) | IC90 (µM) | Target Organism |
|---|---|---|---|
| This compound | 12.5 | 25 | M. tuberculosis H37Ra |
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor, which could modulate various biological pathways. Ongoing studies focus on its interactions with biological macromolecules to better understand its therapeutic potential and safety profile.
Study on Antitubercular Activity
A study conducted by researchers synthesized a series of quinoline derivatives and evaluated their anti-tubercular activity. The results indicated that the compound significantly inhibited the growth of Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new anti-tuberculosis drugs.
Comparative Analysis with Similar Compounds
A comparative study involving structurally similar compounds highlighted the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline | Ethoxy and methoxy groups with morpholin substituent | Potential use as a PET tracer |
| 6-Ethoxy-3-(phenylsulfonyl)-4-(piperidin-1-yl)quinoline | Lacks methyl substitution on the sulfonyl group | May exhibit different pharmacological properties |
This analysis underscores how variations in substituents can significantly influence biological activity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
